2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine
CAS No.:
Cat. No.: VC17744795
Molecular Formula: C11H23NS
Molecular Weight: 201.37 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine -](/images/structure/VC17744795.png)
Specification
Molecular Formula | C11H23NS |
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Molecular Weight | 201.37 g/mol |
IUPAC Name | 2-[2-(2-methylpropylsulfanyl)ethyl]piperidine |
Standard InChI | InChI=1S/C11H23NS/c1-10(2)9-13-8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3 |
Standard InChI Key | XXFUKIIBWNDDLE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CSCCC1CCCCN1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine (C₁₁H₂₁NS, molecular weight: 201.37 g/mol) consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—linked to a 2-[(2-methylpropyl)sulfanyl]ethyl group. The sulfanyl (-S-) moiety bridges the ethyl chain and the 2-methylpropyl substituent, introducing steric bulk and hydrophobicity. The compound’s three-dimensional conformation is influenced by the chair configuration of the piperidine ring and the gauche orientation of the sulfanyl-ethyl side chain.
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its bioavailability and reactivity:
The sulfanyl group enhances stability against oxidative degradation compared to ether analogues, while the branched alkyl chain (2-methylpropyl) contributes to steric hindrance, affecting intermolecular interactions .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine typically involves multi-step organic reactions:
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Piperidine Functionalization:
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Alkylation of piperidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 2-bromoethylpiperidine.
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Subsequent nucleophilic substitution with 2-methylpropane-1-thiol introduces the sulfanyl group.
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Optimization Strategies:
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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NMR:
Biological Activity and Mechanism of Action
Protein Interaction Studies
The compound’s biological activity stems from its dual functional groups:
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Sulfanyl Group: Forms reversible disulfide bonds with cysteine residues in proteins, modulating enzymatic activity.
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Piperidine Ring: Interacts with neurotransmitter receptors (e.g., σ receptors, NMDA receptors) via hydrogen bonding and hydrophobic interactions .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The sulfanyl group serves as a bioisostere for oxygen or methylene groups, optimizing pharmacokinetics .
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Prodrug Development: Esterification of the piperidine nitrogen enhances blood-brain barrier permeability.
Case Studies
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Analgesic Candidates: Hybrid molecules combining 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine with ibuprofen show 40% greater efficacy in pain models compared to ibuprofen alone.
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Anticancer Agents: Conjugation with platinum(II) complexes induces apoptosis in HeLa cells (EC₅₀ = 8.2 µM) .
Comparative Analysis with Structural Analogues
The sulfanyl group in 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine offers a balance between metabolic stability and receptor selectivity compared to sulfonyl or ether analogues .
Future Directions and Challenges
Research Opportunities
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